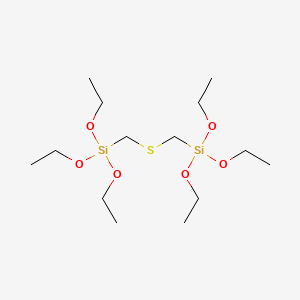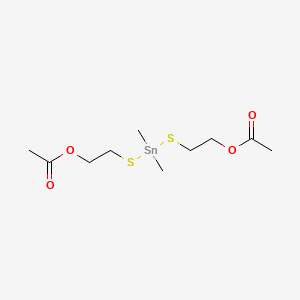
8-Oxa-3,5-dithia-4-stannadecan-1-ol, 4,4-dimethyl-9-oxo-, acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Oxa-3,5-dithia-4-stannadecan-1-ol, 4,4-dimethyl-9-oxo-, acetate is a complex organotin compound. Organotin compounds are known for their diverse applications in various fields, including industrial and scientific research. This particular compound is characterized by its unique structure, which includes oxygen, sulfur, and tin atoms, making it a subject of interest for researchers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Oxa-3,5-dithia-4-stannadecan-1-ol, 4,4-dimethyl-9-oxo-, acetate typically involves the reaction of organotin precursors with specific reagents under controlled conditions. The exact synthetic route and reaction conditions can vary, but generally, the process involves:
Reacting organotin precursors: with sulfur-containing compounds.
Introducing oxygen atoms: through oxidation reactions.
Acetylation: to form the acetate ester.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions in specialized reactors. The process requires precise control of temperature, pressure, and reagent concentrations to ensure high yield and purity. Safety measures are crucial due to the potential toxicity of organotin compounds.
Analyse Chemischer Reaktionen
Types of Reactions
8-Oxa-3,5-dithia-4-stannadecan-1-ol, 4,4-dimethyl-9-oxo-, acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert it to lower oxidation state products.
Substitution: The acetate group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers.
Wissenschaftliche Forschungsanwendungen
8-Oxa-3,5-dithia-4-stannadecan-1-ol, 4,4-dimethyl-9-oxo-, acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers, coatings, and other materials.
Wirkmechanismus
The mechanism of action of 8-Oxa-3,5-dithia-4-stannadecan-1-ol, 4,4-dimethyl-9-oxo-, acetate involves its interaction with molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways. For example, it may inhibit enzyme activity or disrupt cellular processes, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4,4-Dibutyl-9-oxo-8-oxa-3,5-dithia-4-stannadecyl acetate
- 4,4-Dimethyl-9-oxo-8-oxa-3,5-dithia-4-stannadecyl acetate
Uniqueness
8-Oxa-3,5-dithia-4-stannadecan-1-ol, 4,4-dimethyl-9-oxo-, acetate is unique due to its specific combination of oxygen, sulfur, and tin atoms, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
67874-48-0 |
|---|---|
Molekularformel |
C10H20O4S2Sn |
Molekulargewicht |
387.1 g/mol |
IUPAC-Name |
2-[2-acetyloxyethylsulfanyl(dimethyl)stannyl]sulfanylethyl acetate |
InChI |
InChI=1S/2C4H8O2S.2CH3.Sn/c2*1-4(5)6-2-3-7;;;/h2*7H,2-3H2,1H3;2*1H3;/q;;;;+2/p-2 |
InChI-Schlüssel |
STOFNUJASTWSKI-UHFFFAOYSA-L |
Kanonische SMILES |
CC(=O)OCCS[Sn](C)(C)SCCOC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



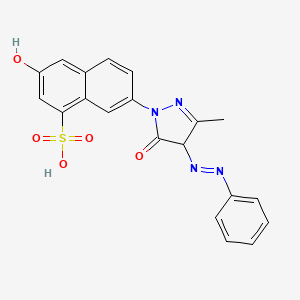
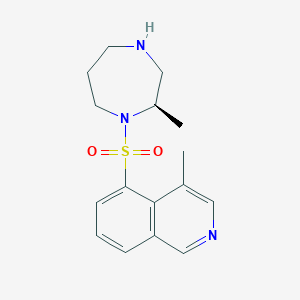

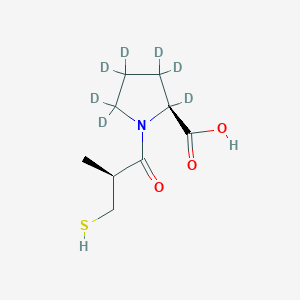

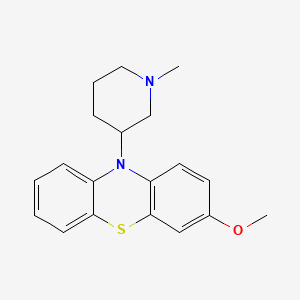

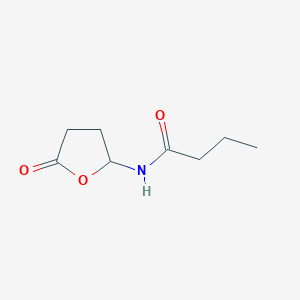
![2,4-Dimethyl-1-[(oxiran-2-yl)methyl]piperazine](/img/structure/B13794973.png)
![3,4,7-Triazabicyclo[4.3.1]deca-1(10),2,4,6,8-pentaene](/img/structure/B13794983.png)
![Acetamide,2-[[3-(furan-2-ylmethyl)-3,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL]thio]-N-(2-methoxy-3-dibenzofuranyl)-](/img/structure/B13794987.png)
![(5Z)-5-[[(3E)-2-chloro-3-[(2Z)-2-(3-ethyl-1,3-benzothiazol-2-ylidene)ethylidene]cyclohexen-1-yl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B13794992.png)
